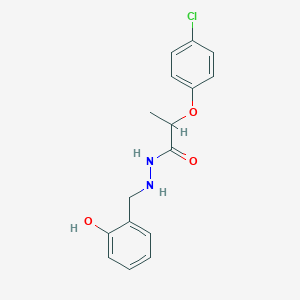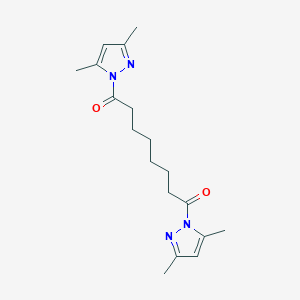![molecular formula C16H15NO2S B353001 3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one CAS No. 104029-52-9](/img/structure/B353001.png)
3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a member of the benzothiazole family of compounds, which have been shown to possess a wide range of biological activities.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of 3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one can be achieved through a multistep reaction starting from commercially available starting materials.
Starting Materials
Phenol, 3-Chloropropanol, Benzo[d]thiazol-2(3H)-one, Sodium hydroxide, Sodium hydride, Diethyl ether, Chloroform, Methanol, Acetic acid, Sodium acetate, Sulfuric acid, Sodium bicarbonate
Reaction
Step 1: Synthesis of 3-phenoxypropan-1-ol, Phenol is reacted with 3-chloropropanol in the presence of sodium hydroxide as a base to give 3-phenoxypropan-1-ol., Step 2: Synthesis of 3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one, 3-phenoxypropan-1-ol is reacted with benzo[d]thiazol-2(3H)-one in the presence of sodium hydride as a base in diethyl ether to give the desired product., Step 3: Purification of the product, The crude product is purified by recrystallization from chloroform/methanol mixture., Step 4: Optional acid-catalyzed cyclization, The product can be further cyclized in the presence of acetic acid and sodium acetate or sulfuric acid and sodium bicarbonate to give a higher yield of the desired compound.
Mecanismo De Acción
The mechanism of action of 3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one is not fully understood, but it is believed to act through the inhibition of certain enzymes or proteins involved in disease processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain protein kinases involved in the growth and proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one are diverse and depend on the specific biological activity being studied. For example, in studies of its anti-inflammatory activity, it has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In studies of its anti-tumor activity, it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one is its relatively simple synthesis method, which allows for the production of large quantities of the compound for use in lab experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its biological activity.
Direcciones Futuras
There are many potential future directions for research on 3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one. One area of interest is its potential as a therapeutic agent in the treatment of cancer. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in preclinical and clinical trials. Another area of interest is its potential as a diagnostic tool in the detection of certain diseases. Further studies are needed to determine its sensitivity and specificity for detecting disease biomarkers. Finally, there is potential for the development of novel analogs of 3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one with improved biological activity and pharmacokinetic properties.
Aplicaciones Científicas De Investigación
3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In addition, it has been investigated for its potential as a diagnostic tool in the detection of certain diseases.
Propiedades
IUPAC Name |
3-(3-phenoxypropyl)-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c18-16-17(14-9-4-5-10-15(14)20-16)11-6-12-19-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJQOTFFLVAEDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3SC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B352918.png)
![Methyl 3-({5-[(4-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352919.png)
![Methyl 3-({5-[(4-chlorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352921.png)

![2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B352931.png)
![{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352937.png)

![3-methoxy-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B352943.png)
![2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B352946.png)

![3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B352951.png)
![3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352954.png)
![2-[2-(2-oxo-1,3-benzoxazol-3(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B352958.png)
![3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352959.png)